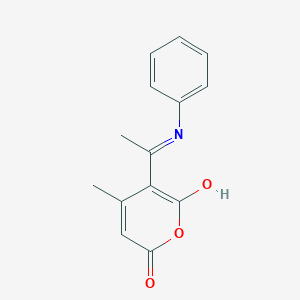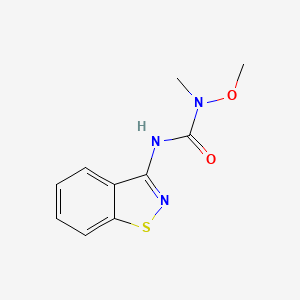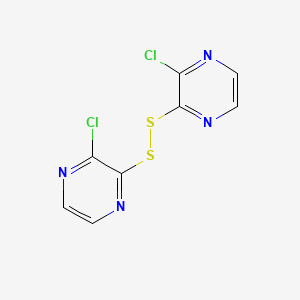
2,2'-Disulfanediylbis(3-chloropyrazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(3-chloropyrazine) is a compound that features a disulfide bond linking two 3-chloropyrazine moieties. This compound belongs to the class of organosulfur compounds and is characterized by its unique structural properties, which make it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(3-chloropyrazine) typically involves the reaction of 3-chloropyrazine with a disulfide reagent under controlled conditions. One common method involves the use of thiol-disulfide exchange reactions, where 3-chloropyrazine is reacted with a disulfide compound in the presence of a catalyst. The reaction conditions often include solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Disulfanediylbis(3-chloropyrazine) may involve large-scale thiol-disulfide exchange reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis(3-chloropyrazine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The chlorine atoms on the pyrazine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or thiols are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted pyrazine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis(3-chloropyrazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis(3-chloropyrazine) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This property makes it a valuable tool in studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or reduction of disulfide bonds, which can affect protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(ethan-1-ol): Another disulfide compound with similar redox properties.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): A disulfide compound with different substituents on the aromatic ring.
2,2’-Disulfanediylbis(3-(substituted-1-yl)propane-2,1-diyl)disubstituted-1-carbodithioates: Compounds with similar disulfide linkages but different substituents.
Uniqueness
2,2’-Disulfanediylbis(3-chloropyrazine) is unique due to the presence of chlorine atoms on the pyrazine rings, which can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Its ability to undergo redox reactions also makes it a valuable tool in studying redox biology and developing redox-active materials.
Propiedades
Número CAS |
95537-95-4 |
|---|---|
Fórmula molecular |
C8H4Cl2N4S2 |
Peso molecular |
291.2 g/mol |
Nombre IUPAC |
2-chloro-3-[(3-chloropyrazin-2-yl)disulfanyl]pyrazine |
InChI |
InChI=1S/C8H4Cl2N4S2/c9-5-7(13-3-1-11-5)15-16-8-6(10)12-2-4-14-8/h1-4H |
Clave InChI |
WZKKPLYVOXXGTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)SSC2=NC=CN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
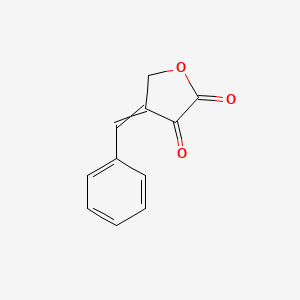
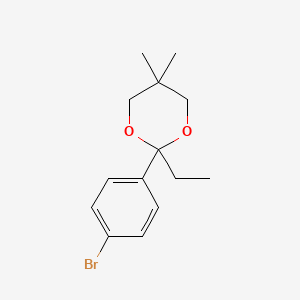
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
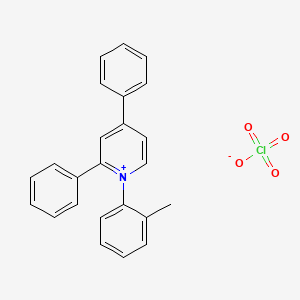
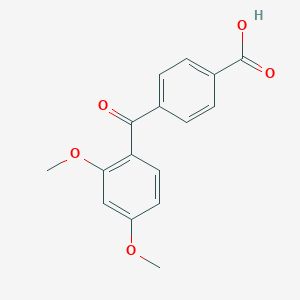
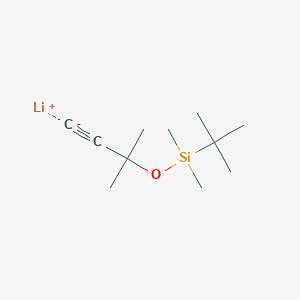
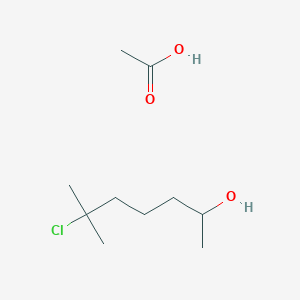
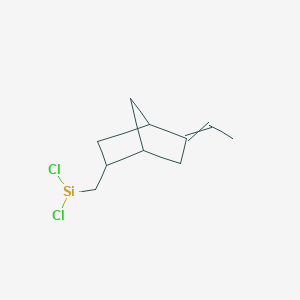
![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
